Madindoline A

Description

(+)-madindoline A has been reported in Streptomyces with data available.

inhibits interleukin-6; isolated from Streptomyces; structure in first source

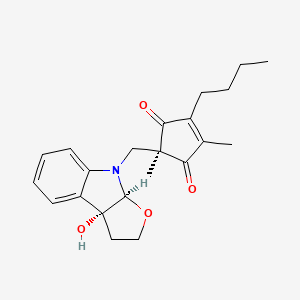

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVQXXLKOCZMGG-BHDDXSALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430988 | |

| Record name | (+)-madindoline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184877-64-3 | |

| Record name | (+)-madindoline A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Madindoline A from Streptomyces nitrosporeus: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Madindoline A, a secondary metabolite isolated from the fermentation broth of Streptomyces nitrosporeus K93-0711, has emerged as a significant small molecule inhibitor of the Interleukin-6 (IL-6) signaling pathway.[1][2] This technical guide provides a comprehensive overview of this compound, including its discovery, mechanism of action, biological activities, and key experimental data. Detailed protocols for relevant assays and visual representations of its mechanism are included to support further research and drug development efforts. This compound selectively targets the gp130 receptor subunit, preventing its homodimerization and subsequent activation of the JAK/STAT3 signaling cascade, a pathway implicated in various inflammatory diseases and cancers.[3] With its unique structure and specific mode of action, this compound represents a promising lead compound for the development of novel therapeutics.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, inflammation, and hematopoiesis.[3] Dysregulation of IL-6 signaling is associated with the pathogenesis of numerous diseases, including rheumatoid arthritis, Castleman's disease, multiple myeloma, and postmenopausal osteoporosis.[4] The IL-6 signal is transduced through a receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing glycoprotein 130 (gp130).[3] Upon IL-6 binding, gp130 forms a homodimer, leading to the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3]

This compound was discovered during a screening program for IL-6 inhibitors from microbial products.[1][3] It is a nonpeptide small molecule that selectively inhibits the biological activities of IL-6 and IL-11, cytokines that rely on gp130 homodimerization for signal transduction.[3] This specificity, coupled with a lack of general cytotoxicity, makes this compound a valuable tool for studying IL-6 signaling and a potential scaffold for therapeutic development.[3]

Physicochemical Properties and Structure

This compound possesses a unique fuloindoline structure characterized by a 3a-hydroxy-indoline core with a diketocyclopentene moiety attached at the N-position.[1] Its chemical formula is C₂₂H₂₇NO₄, with a molecular weight of 369.5 g/mol .[5]

Biosynthesis in Streptomyces nitrosporeus

The complete biosynthetic pathway of this compound in Streptomyces nitrosporeus has not been fully elucidated in publicly available literature. However, based on its chemical structure, a hybrid biosynthetic pathway involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery is likely. The indole core of this compound is presumably derived from the amino acid L-tryptophan, a common precursor for indole alkaloids in Streptomyces.[6][7] The diketocyclopentene portion is likely assembled via a PKS pathway. Further tailoring enzymes would then be responsible for the final structural modifications. Streptomyces species are well-known for their complex secondary metabolism, often encoded in biosynthetic gene clusters that can be mined to understand and potentially engineer the production of such novel compounds.[8]

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the gp130 receptor subunit. The proposed mechanism involves the following key steps:

-

Binding to gp130 : this compound binds to the extracellular domain of gp130.[4][6]

-

Inhibition of Homodimerization : This binding event interferes with the homodimerization of the gp130 receptor, which is an essential step for signal transduction by IL-6 and IL-11.[3][4]

-

No Interference with Initial Complex Formation : this compound does not inhibit the initial formation of the trimeric complex consisting of IL-6, IL-6R, and a single gp130 molecule.[3]

-

Downstream Signaling Blockade : By preventing gp130 homodimerization, this compound blocks the subsequent activation of the JAK/STAT3 signaling pathway, including the tyrosine phosphorylation of STAT3.[3][4]

Notably, this compound does not affect signaling by cytokines that utilize gp130 in a heterodimeric complex, such as leukemia inhibitory factor (LIF), highlighting its specificity for gp130 homodimer-dependent pathways.[3]

Signaling Pathway Diagram

References

- 1. Genome-wide survey of polyketide synthase and nonribosomal peptide synthetase gene clusters in Streptomyces turgidiscabies NBRC 16081 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annotation of the modular polyketide synthase and nonribosomal peptide synthetase gene clusters in the genome of Streptomyces tsukubaensis NRRL18488 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of indole-3-acetic acid via the indole-3-acetamide pathway in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 6. Thirty complete Streptomyces genome sequences for mining novel secondary metabolite biosynthetic gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genome mining of biosynthetic and chemotherapeutic gene clusters in Streptomyces bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

Madindoline A: A Technical Guide to its Mechanism of Action as an Interleukin-6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, and cancers. Its signaling cascade, primarily mediated through the gp130 receptor subunit, presents a key target for therapeutic intervention. Madindoline A, a natural product isolated from Streptomyces nitrosporeus, has emerged as a specific, non-peptide inhibitor of IL-6 activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction

The Interleukin-6 family of cytokines, which includes IL-6 and IL-11, plays a central role in regulating immune responses, hematopoiesis, and inflammation. Dysregulation of IL-6 signaling is a hallmark of various diseases, making the development of specific inhibitors a significant focus of drug discovery. This compound and its diastereomer, Madindoline B, were identified through screening of microbial products for their ability to selectively inhibit the growth of IL-6-dependent cells.[1] this compound, being the more potent of the two, has been the subject of further investigation to understand its precise mechanism of action.[2]

Mechanism of Action: Targeting gp130 Homodimerization

The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its specific receptor, IL-6Rα. This complex then associates with the signal-transducing receptor glycoprotein 130 (gp130), inducing the formation of a gp130 homodimer.[3][4] This homodimerization is the critical step for the activation of the downstream Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.[3]

This compound exerts its inhibitory effect by directly targeting the gp130 receptor.[3][5] Key mechanistic insights include:

-

Direct Binding to gp130: Studies have demonstrated that this compound binds directly to the extracellular domain of gp130 in a specific and noncovalent manner.[2][5]

-

Inhibition of gp130 Homodimerization: Crucially, this compound does not prevent the initial formation of the IL-6/IL-6Rα/gp130 trimeric complex.[3] Instead, it is proposed to interfere with the subsequent dimerization of these trimeric complexes, a necessary step for signal transduction.[3] This suggests that this compound may bind to a site on gp130 that is critical for the protein-protein interactions required for homodimerization.[3]

-

Specificity for gp130 Homodimer-Dependent Cytokines: The inhibitory activity of this compound is specific to cytokines that rely on gp130 homodimerization, such as IL-6 and IL-11.[3] It does not affect the signaling of cytokines like leukemia inhibitory factor (LIF), which utilize a heterodimer of gp130 and the LIF receptor.[3]

-

Suppression of Downstream Signaling: By preventing gp130 activation, this compound effectively blocks the downstream phosphorylation of STAT3, a key transcription factor in the IL-6 signaling cascade.[3][5]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound have been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (IL-6-dependent cell growth) | 8 µM | MH60 | [1] |

| IC50 (IL-6-dependent cell growth) | 5-fold lower than Madindoline B | Not specified | [2] |

| Binding Affinity (KD) | 288 µM | Surface Plasmon Resonance (SPR) | [2][5] |

| pA2 value (Schild plot analysis) | 4.78 | MH60 | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

IL-6-Dependent Cell Growth Inhibition Assay

This assay is fundamental for identifying and quantifying the inhibitory activity of compounds against IL-6 signaling.

Objective: To determine the concentration at which an inhibitor reduces the growth of IL-6-dependent cells by 50% (IC50).

Materials:

-

IL-6-dependent cell line (e.g., MH60)

-

Complete cell culture medium

-

Recombinant human IL-6

-

This compound or other test compounds

-

Cell viability reagent (e.g., MTT, WST-8)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed the IL-6-dependent cells into 96-well plates at a predetermined density.

-

Incubate the cells for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add the diluted compound to the wells, followed by the addition of a fixed, sub-maximal concentration of IL-6 (e.g., 0.1 U/ml).[1]

-

Include appropriate controls: cells with IL-6 only (positive control), cells without IL-6 (negative control), and vehicle control.

-

Incubate the plates for a further 48-72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC50 value using appropriate software.

STAT3 Phosphorylation Assay (Western Blot)

This assay directly assesses the inhibition of the downstream signaling cascade activated by IL-6.

Objective: To determine if a compound inhibits IL-6-induced phosphorylation of STAT3.

Materials:

-

Hepatocellular carcinoma cell line (e.g., HepG2)

-

Serum-free cell culture medium

-

Recombinant human IL-6

-

This compound or other test compounds

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Culture HepG2 cells to near confluence.

-

Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a high concentration of IL-6 (e.g., 1 µg/ml) for a short period (e.g., 15 minutes).[3]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-STAT3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total STAT3 antibody to confirm equal protein loading.

In Vitro Binding Assay (Surface Plasmon Resonance)

SPR analysis provides quantitative data on the binding affinity and kinetics of the interaction between this compound and gp130.

Objective: To determine the dissociation constant (KD) of the this compound-gp130 interaction.

Materials:

-

SPR instrument and sensor chips

-

Recombinant extracellular domain of gp130 (gp130-Fc fusion protein)

-

This compound

-

Running buffer

Protocol:

-

Immobilize the recombinant gp130-Fc protein onto the surface of a sensor chip according to the manufacturer's protocols.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the surface in real-time, which is proportional to the amount of bound analyte.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the complex.

-

Regenerate the sensor chip surface to remove all bound analyte.

-

Analyze the resulting sensorgrams using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][5]

Visualizations

IL-6 Signaling Pathway and Inhibition by this compound

References

- 1. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. origene.com [origene.com]

- 5. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Interface: A Technical Guide to the Madindoline A Binding Site on the gp130 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the binding interaction between Madindoline A and the glycoprotein 130 (gp130) receptor, a critical component in cytokine signaling. The document is intended for researchers, scientists, and drug development professionals engaged in the study of cytokine-mediated signaling pathways and the development of novel therapeutics.

Executive Summary

This compound, a natural product isolated from Streptomyces nitrosporeus, has been identified as a specific inhibitor of the interleukin-6 (IL-6) and interleukin-11 (IL-11) signaling pathways.[1] Its mechanism of action involves direct, noncovalent binding to the extracellular domain of the gp130 receptor, thereby interfering with the homodimerization of gp130, a crucial step for signal transduction.[2][3] This guide synthesizes the current understanding of the this compound binding site on gp130, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the signaling pathway and experimental workflows.

Quantitative Binding Data

The binding affinity of this compound for the extracellular domain of gp130 has been determined using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) provides a quantitative measure of the binding strength.

| Ligand | Receptor Fragment | Method | Kd (µM) | Reference |

| This compound | Extracellular Domain of gp130 | Surface Plasmon Resonance (SPR) | 288 | [2][3] |

Molecular Interaction and Proposed Binding Site

This compound directly interacts with the extracellular domain of the gp130 receptor.[2] While a high-resolution crystal structure of the this compound-gp130 complex is not yet available, biochemical evidence suggests a specific binding region. The gp130 receptor's extracellular portion is comprised of six domains (D1-D6).[4][5] The binding of the IL-6/IL-6 receptor complex to gp130 involves two main sites on gp130: site 2 and site 3. It is hypothesized that this compound binds to site 2 of gp130. This site is also the binding location for site III of the IL-6 cytokine. By occupying this position, this compound is thought to sterically hinder the interaction of a second IL-6/IL-6 receptor/gp130 trimeric complex, thus preventing the necessary homodimerization of gp130 for signal activation.[1]

Further research has demonstrated that the tricyclic 3a-hydroxytetrahydrofuro[2,3-b]indole (HFI) moiety of this compound alone is not sufficient for this binding, indicating that other parts of the this compound molecule are crucial for the interaction with gp130.[3]

The gp130 Signaling Pathway and Inhibition by this compound

The gp130 receptor is a shared signal transducer for a family of cytokines, including IL-6 and IL-11.[4][6] Upon ligand binding, gp130 undergoes homodimerization, which brings the associated Janus kinases (JAKs) into close proximity, leading to their trans-phosphorylation and activation.[6][7] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[7][8] Docked STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[7]

This compound disrupts this cascade at the initial step of receptor activation. By binding to the extracellular domain and preventing homodimerization, it effectively blocks the entire downstream signaling pathway.

Caption: gp130 signaling pathway and its inhibition by this compound.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the binding of this compound to gp130.

Affinity Precipitation Assay

This assay is used to demonstrate a direct interaction between this compound and the gp130 receptor.

Protocol:

-

Preparation of Affinity Matrix: this compound is chemically coupled to a solid support, such as TentaGel beads, to create an affinity matrix.

-

Preparation of gp130: The extracellular domain of human gp130 is expressed as a fusion protein (e.g., with an Fc region and a HA tag) in a suitable expression system (e.g., mammalian cells) and purified.

-

Binding Reaction:

-

Incubate the purified gp130-Fc-HA protein (e.g., at a final concentration of 12.8 nM) with the this compound-coupled beads in a suitable binding buffer (e.g., phosphate-buffered saline with 0.1% Tween 20).

-

For competition experiments, pre-incubate the gp130 protein with varying concentrations of free this compound for 30 minutes at room temperature before adding the affinity matrix.

-

Incubate the mixture for 1 hour at 4°C with gentle rotation.

-

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold binding buffer to remove non-specifically bound proteins.

-

Elution and Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Detect the presence of the gp130-Fc-HA protein by Western blotting using an anti-HA antibody.

-

Surface Plasmon Resonance (SPR)

SPR is employed to quantitatively measure the binding kinetics and affinity (Kd) of this compound to gp130.

Protocol:

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

-

Ligand Immobilization:

-

The purified extracellular domain of gp130 is immobilized on the sensor chip surface using standard amine coupling chemistry.

-

The remaining active sites on the chip are then deactivated.

-

-

Analyte Injection:

-

A series of concentrations of this compound (the analyte) are prepared in a suitable running buffer (e.g., HBS-EP buffer).

-

The this compound solutions are injected over the gp130-immobilized surface at a constant flow rate.

-

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time to generate a sensorgram. This shows the association of this compound during injection and its dissociation when the injection is complete.

-

Data Analysis:

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for identifying and characterizing the this compound binding site on gp130.

Caption: Workflow for this compound binding site characterization.

Conclusion and Future Directions

This compound represents a valuable tool for studying gp130-mediated signaling and serves as a lead compound for the development of novel therapeutics targeting diseases driven by excessive IL-6 and IL-11 activity. The current evidence strongly supports a model where this compound binds to the extracellular domain of gp130, likely at site 2, thereby inhibiting receptor homodimerization.

Future research should focus on obtaining a high-resolution structure of the this compound-gp130 complex through methods like X-ray crystallography or cryo-electron microscopy. This would provide definitive atomic-level detail of the binding interface and pave the way for structure-based drug design to develop more potent and selective gp130 inhibitors. Further site-directed mutagenesis studies, guided by such a structure, would also be invaluable in precisely mapping the key residues involved in the interaction.

References

- 1. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycoprotein 130 - Wikipedia [en.wikipedia.org]

- 8. JCI - Therapeutic strategies for the clinical blockade of IL-6/gp130 signaling [jci.org]

The Biological Activity of Madindoline A: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Madindoline A, a novel microbial metabolite isolated from Streptomyces nitrosporeus K93-0711, has emerged as a significant lead compound in the development of therapeutics targeting inflammatory diseases and certain cancers.[1][2][3] This technical guide provides a comprehensive overview of the biological activity screening of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Selective Inhibition of IL-6 and IL-11 Signaling

This compound exhibits highly selective inhibitory effects on the signaling pathways of Interleukin-6 (IL-6) and Interleukin-11 (IL-11).[1] This selectivity stems from its unique interaction with the signal-transducing receptor subunit, glycoprotein 130 (gp130).[1][4]

The binding of IL-6 to its receptor (IL-6R) triggers the formation of a trimeric complex with gp130.[1] Subsequent homodimerization of this complex is a critical step for the activation of the downstream Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1] this compound intervenes by binding to gp130, thereby sterically hindering the homodimerization of the IL-6/IL-6R/gp130 complex.[1][4] This action effectively blocks the phosphorylation of STAT3, a key event in the signal transduction cascade.[1][4]

Notably, this compound does not affect the signaling of other cytokines that utilize gp130 in a heterodimeric receptor complex, such as leukemia inhibitory factor (LIF).[1] This specificity highlights its potential for targeted therapeutic intervention with a reduced risk of off-target effects.

Quantitative Biological Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, providing a comparative view of its potency and selectivity.

| Assay Type | Cell Line | Target | IC50 (µM) | Reference |

| Cell Growth Inhibition | MH60 (IL-6 dependent) | IL-6 Signaling | 8 | [3] |

| Cell Growth Inhibition | 7TDI (IL-6 dependent) | IL-6 Signaling | Varies by analogue | [5] |

| Binding Affinity | Target Protein | KD (µM) | Reference |

| Surface Plasmon Resonance | gp130 | 288 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section outlines the key experimental protocols used in the biological activity screening of this compound.

Cell Viability and Proliferation Assays

A common method to assess the inhibitory effect of this compound on IL-6-dependent cell growth is the MTT assay.[1]

Protocol: MTT Assay

-

Cell Seeding: Plate IL-6-dependent cells (e.g., MH60) in a 96-well plate at a density of 0.2–0.5 × 104 cells per well.[1]

-

Treatment: Add varying concentrations of this compound and a constant, growth-sustaining concentration of recombinant human IL-6 (e.g., 2 ng/ml).[1]

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours.[1]

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

STAT3 Phosphorylation Assay

To confirm the mechanism of action, the effect of this compound on the phosphorylation of STAT3 is assessed.

Protocol: Western Blot for pSTAT3

-

Cell Culture and Starvation: Culture cells (e.g., HepG2) to near confluence and then serum-starve overnight.

-

Pre-treatment: Incubate the cells with this compound for a specified period.

-

Stimulation: Stimulate the cells with IL-6 for a short duration (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3, followed by incubation with appropriate secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Efficacy Studies

The therapeutic potential of this compound has been evaluated in animal models, such as ovariectomized (OVX) mice, which serve as a model for postmenopausal osteoporosis.[1]

Protocol: Ovariectomized Mouse Model

-

Animal Model: Use female mice that have undergone ovariectomy to induce an osteoporotic phenotype.

-

Treatment: Administer this compound orally at specified doses (e.g., 10 mg/kg and 60 mg/kg) every other day for a period of 4 weeks.[1] A positive control group treated with 17β-estradiol is typically included.[1]

-

Outcome Measures: At the end of the treatment period, collect blood and bone samples for analysis.

-

Analysis: Measure parameters such as bone mass (femoral bone weight to body weight ratio), serum calcium levels, and serum IL-6 levels.[1]

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting IL-6- and IL-11-mediated pathologies. Its selective mechanism of action, involving the inhibition of gp130 homodimerization, offers a targeted approach to modulating these key inflammatory pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and build upon the therapeutic potential of this compound and its analogues.

References

- 1. pnas.org [pnas.org]

- 2. Synthesis of (+)-Madindoline A and (+)-Madindoline B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological activities of madindoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Madindoline A: A Non-Peptide Antagonist of gp130 Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Madindoline A is a novel, non-peptidic small molecule that has emerged as a significant inhibitor of the glycoprotein 130 (gp130) signaling pathway. Isolated from Streptomyces nitrosporeus K93-0711, this natural product presents a unique structural scaffold for the development of therapeutics targeting pathologies associated with aberrant gp130 signaling, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized in its characterization.

Mechanism of Action: Inhibition of gp130 Homodimerization

The gp130 protein is a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines. The binding of a cytokine, such as IL-6, to its specific receptor (IL-6R) triggers the formation of a higher-order signaling complex, which includes the homodimerization of gp130. This dimerization is a critical event that initiates intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

This compound exerts its antagonistic effect by directly binding to the extracellular domain of gp130. This interaction sterically hinders the homodimerization of gp130 subunits, thereby preventing the initiation of the downstream signaling cascade. A key consequence of this inhibition is the suppression of STAT3 phosphorylation at the Tyr705 residue, a crucial step for its activation, dimerization, and translocation to the nucleus to regulate gene expression.[1][2] this compound has been shown to specifically inhibit the activities of IL-6 and IL-11, which rely on gp130 homodimerization, while not affecting cytokines that utilize gp130 in a heterodimeric complex.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) to gp130 | 288 µM | Surface Plasmon Resonance (SPR) | [1][2] |

| Cell Line | Description | IC50 Value | Assay | Reference |

| MH60 | IL-6-dependent murine hybridoma | 8 µM | Cell Growth Inhibition | |

| HepG2 | Human hepatocellular carcinoma | Inhibition of IL-6-dependent STAT3 phosphorylation observed | Western Blot | [1][2] |

Note: There is a limited amount of publicly available IC50 data for this compound against a broad range of human cancer cell lines.

Signaling Pathways and Experimental Workflows

IL-6/gp130 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical IL-6 signaling pathway and the point of intervention by this compound.

Experimental Workflow: Characterization of a gp130 Inhibitor

This diagram outlines a typical workflow for the initial characterization of a potential gp130 inhibitor like this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and other gp130 inhibitors.

Cell Viability/Growth Inhibition (MTT Assay)

This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50).

-

Cell Lines: IL-6-dependent cell lines (e.g., MH60) and IL-6-independent cell lines for counter-screening.

-

Materials:

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle-only controls.

-

For IL-6-dependent cell lines, add a constant, sub-maximal concentration of IL-6 to all wells (except for the negative control).

-

Incubate the plate for an additional 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

-

Inhibition of STAT3 Phosphorylation (Western Blot)

This assay assesses the ability of a compound to inhibit the IL-6-induced phosphorylation of STAT3.

-

Cell Line: A cell line responsive to IL-6, such as HepG2.

-

Materials:

-

6-well cell culture plates

-

Serum-free cell culture medium

-

This compound

-

Recombinant human IL-6

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control and an IL-6-only control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

-

Binding Affinity Analysis (Surface Plasmon Resonance - SPR)

SPR is used to determine the binding kinetics and affinity (Kd) of a small molecule to its protein target.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human gp130 extracellular domain

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

-

Procedure:

-

Immobilize the recombinant gp130 onto the sensor chip surface via amine coupling.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the gp130-immobilized surface and a reference flow cell.

-

Monitor the binding events in real-time by measuring the change in the refractive index (response units).

-

After each injection, regenerate the sensor surface to remove the bound analyte.

-

Analyze the resulting sensorgrams to determine the association (ka) and dissociation (kd) rate constants.

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of kd/ka.

-

Conclusion

This compound represents a promising lead compound for the development of novel anti-cancer and anti-inflammatory therapies. Its well-defined mechanism of action, involving the direct inhibition of gp130 homodimerization, provides a clear rationale for its therapeutic potential. The experimental protocols detailed in this guide offer a robust framework for the further investigation of this compound and the discovery of new, more potent gp130 antagonists. Further research is warranted to expand the quantitative biological data of this compound against a broader panel of human cancer cell lines and to evaluate its efficacy and safety in preclinical in vivo models.

References

Madindoline A: A Technical Guide to its Inhibition of gp130 Homodimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Madindoline A, a microbial metabolite that selectively inhibits the homodimerization of the glycoprotein 130 (gp130) receptor. This document details the mechanism of action, quantitative inhibition data, and comprehensive experimental protocols for studying the effects of this compound.

Introduction

Interleukin-6 (IL-6) family cytokines play crucial roles in immune responses, inflammation, and hematopoiesis. Their signaling is mediated through receptor complexes that contain the common signal transducer, gp130. Dysregulation of IL-6 signaling is implicated in various diseases, including autoimmune disorders, chronic inflammation, and cancer.

The activation of gp130-mediated signaling for cytokines like IL-6 and IL-11 requires the formation of a gp130 homodimer. This dimerization initiates a downstream signaling cascade, primarily through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3, as well as the Ras/MAPK and PI3K/Akt pathways.[1]

This compound, isolated from Streptomyces nitrosporeus, has been identified as a specific inhibitor of IL-6 and IL-11 signaling.[2][3] It achieves this by binding to gp130 and sterically hindering its homodimerization, thus preventing the formation of the functional hexameric signaling complex.[3] This guide provides the technical details for researchers investigating this inhibitory mechanism.

Quantitative Data on this compound Inhibition

The inhibitory potency and binding affinity of this compound have been quantified in various studies. The following tables summarize the key data.

| Compound | Cell Line | Assay | IC50 | Citation |

| This compound | MH60 (IL-6 dependent) | Cell Growth Inhibition | 8 µM | [2] |

| Madindoline B | MH60 (IL-6 dependent) | Cell Growth Inhibition | 30 µM | [2] |

Table 1: Inhibitory Concentration (IC50) of Madindolines. The IC50 values represent the concentration of the compound required to inhibit 50% of the IL-6-dependent cell growth.

| Ligand | Analyte | Method | Dissociation Constant (KD) | Citation |

| This compound | gp130 | Surface Plasmon Resonance (SPR) | 288 µM | [1] |

Table 2: Binding Affinity of this compound for gp130. The KD value indicates the equilibrium dissociation constant, with a lower value representing a higher binding affinity.

Signaling Pathways and Mechanism of Action

This compound specifically targets the homodimerization of gp130, a critical step in the signaling cascade of IL-6 and IL-11.

The proposed mechanism involves this compound binding to "site 2" on the gp130 molecule. This binding event prevents the interaction required for the formation of the gp130 homodimer, thereby halting the downstream signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

IL-6 Dependent Cell Growth Inhibition Assay (MTT Assay)

This assay determines the effect of this compound on the viability of IL-6-dependent cells.

Materials:

-

IL-6-dependent murine hybridoma cell line (e.g., MH60)[4]

-

RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS)

-

Recombinant human IL-6 (rhIL-6)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Maintain MH60 cells in RPMI 1640 with 10% FCS and a maintenance concentration of rhIL-6 (e.g., 0.5 ng/mL).[3]

-

Seed MH60 cells into 96-well plates at a density of 0.2–0.5 x 104 cells per well.[3]

-

Add varying concentrations of this compound (e.g., 0.5–70 µM) to the wells.

-

Stimulate the cells with a final concentration of 2 ng/mL rhIL-6.[3]

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.[3]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the IL-6 stimulated control without this compound.

Co-Immunoprecipitation of gp130

This method is used to determine if this compound disrupts the interaction between gp130 and the IL-6/IL-6R complex.

Materials:

-

U266 human myeloma cell line (expresses IL-6R and gp130)

-

Recombinant human IL-6 (rhIL-6)

-

This compound

-

Lysis buffer (e.g., 1% Triton X-100, 150 mM NaCl, 20 mM Tris-HCl pH 7.4, with protease and phosphatase inhibitors)

-

Anti-IL-6R antibody

-

Protein A/G agarose beads

-

Anti-gp130 antibody for Western blotting

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture U266 cells to the desired density.

-

Treat the cells with or without this compound at the desired concentration for a specified time.

-

Stimulate the cells with rhIL-6 (e.g., 1 µg/mL) for 15 minutes.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the lysates with an anti-IL-6R antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-gp130 antibody.

Western Blot for STAT3 Phosphorylation

This assay assesses the effect of this compound on the downstream signaling of gp130 by measuring the phosphorylation of STAT3.

Materials:

-

HepG2 human liver cancer cell line

-

Recombinant human IL-6 (rhIL-6)

-

This compound

-

Lysis buffer (as in co-immunoprecipitation)

-

Anti-phospho-STAT3 (Tyr705) antibody

-

Anti-total-STAT3 antibody

-

Loading control antibody (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture HepG2 cells to near confluency.

-

Treat the cells with this compound (e.g., 100 µM) for a specified time.[3]

-

Stimulate the cells with rhIL-6 (e.g., 50 ng/mL) for 15 minutes.[5]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with antibodies against total STAT3 and a loading control to ensure equal protein loading.

Mechanism of Inhibition Visualization

The following diagram illustrates the proposed inhibitory mechanism of this compound on gp130 homodimerization.

Conclusion

This compound serves as a valuable research tool for studying IL-6 family cytokine signaling. Its specific inhibition of gp130 homodimerization provides a targeted approach to dissecting the roles of this pathway in various physiological and pathological processes. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery to investigate the therapeutic potential of targeting the gp130 signaling axis.

References

- 1. researchgate.net [researchgate.net]

- 2. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Establishment of an interleukin 6 (IL 6)/B cell stimulatory factor 2-dependent cell line and preparation of anti-IL 6 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of Madindoline A on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Madindoline A, a selective inhibitor of the IL-6/STAT3 signaling pathway. It includes a detailed summary of its effects on STAT3 phosphorylation, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The aberrant activation of the STAT3 signaling pathway is implicated in various diseases, particularly in cancer and inflammatory conditions. The interleukin-6 (IL-6) signaling cascade is a primary activator of STAT3. This pathway is initiated by the binding of IL-6 to its receptor (IL-6R), leading to the recruitment and homodimerization of the glycoprotein 130 (gp130) receptor subunit. This dimerization activates associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at a specific tyrosine residue (Tyr705). Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and initiates the transcription of target genes.

This compound is a natural product isolated from Streptomyces sp. K93-0711 that has been identified as a selective inhibitor of IL-6-mediated signaling.[1] This guide delves into the specific effects of this compound on the phosphorylation of STAT3, providing valuable insights for researchers in drug discovery and development.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Assay Conditions | Cell Line | Reference |

| IC50 | 8 µM | Inhibition of IL-6-dependent cell growth (in the presence of 0.1 U/ml IL-6) | MH60 | [1] |

| IC50 | 8.70 µg/mL | Inhibition of IL-6-induced luciferase expression | HepG2 (transfected with p-STAT3-Luc) | [2] |

| Binding Affinity (KD) | 288 µM | Surface Plasmon Resonance (SPR) | Recombinant human gp130 | [3] |

Note: The IC50 value in µg/mL can be converted to µM using the molecular weight of this compound (325.37 g/mol ). 8.70 µg/mL is approximately 26.7 µM.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on STAT3 phosphorylation through a specific interaction with the gp130 receptor. It selectively binds to gp130, thereby preventing the IL-6-induced homodimerization of this receptor subunit.[3][4] This action is crucial as the dimerization of gp130 is a prerequisite for the activation of the associated JAKs and the subsequent phosphorylation of STAT3.

Importantly, this compound does not directly inhibit JAKs.[4] Its mechanism is upstream of JAK activation, focusing on the initial receptor assembly. This specificity makes this compound a valuable tool for studying the IL-6/gp130/STAT3 signaling axis. Furthermore, this compound's inhibitory effect is specific to cytokines that rely on gp130 homodimerization, such as IL-6 and IL-11, and does not affect signaling by cytokines like leukemia inhibitory factor (LIF) which utilize a heterodimer of gp130 with another receptor subunit.[4]

Signaling Pathway Diagram

Caption: this compound inhibits IL-6-induced STAT3 phosphorylation by preventing gp130 homodimerization.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on STAT3 phosphorylation.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability of IL-6-dependent cells.

Materials:

-

IL-6-dependent cell line (e.g., MH60)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Recombinant human IL-6

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the IL-6-dependent cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium containing a minimal concentration of IL-6 (e.g., 0.1 U/mL) to maintain viability.[1] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (without this compound).

-

IL-6 Stimulation: Add a final concentration of IL-6 (e.g., 10 ng/mL) to all wells except for the negative control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blotting for Phospho-STAT3

This protocol details the detection of phosphorylated STAT3 in cells treated with this compound.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Recombinant human IL-6

-

Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-p-JAK, anti-total-JAK, and anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

IL-6 Stimulation: Stimulate the cells with IL-6 (e.g., 10-20 ng/mL) for 15-30 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again and apply the ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Strip the membrane and re-probe with antibodies for total STAT3, p-JAK, total JAK, and a loading control to ensure equal protein loading and to assess the specificity of the inhibition. Quantify the band intensities using densitometry software.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effect of this compound on STAT3 phosphorylation.

Caption: A logical workflow for characterizing the inhibitory effect of this compound on STAT3 signaling.

Conclusion

This compound serves as a specific and valuable chemical probe for investigating the IL-6/gp130/STAT3 signaling pathway. Its mechanism of action, involving the inhibition of gp130 homodimerization, provides a targeted approach to block STAT3 phosphorylation downstream of IL-6 stimulation. The experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of targeting this critical signaling axis.

References

- 1. Madindoline, a novel inhibitor of IL-6 activity from Streptomyces sp. K93-0711. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Binding of this compound to the extracellular domain of gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Madindoline A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Madindoline A, a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway. This compound and its analogs represent a promising class of compounds for the development of therapeutics targeting IL-6-mediated diseases. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a natural product isolated from Streptomyces sp. K93-0711 that selectively inhibits the biological activity of IL-6.[1] The overproduction of IL-6 is implicated in a variety of diseases, including rheumatoid arthritis, Castleman's disease, and certain cancers. This compound exerts its inhibitory effect by targeting the gp130 signal transducer protein, a common subunit in the receptor complexes for IL-6 family cytokines. Specifically, it is thought to interfere with the homodimerization of gp130, a critical step for downstream signal transduction. This disruption ultimately inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the IL-6 signaling cascade.

Structure-Activity Relationship (SAR) Studies

A study by Yamamoto et al. systematically explored the SAR of this compound by synthesizing a series of analogs and evaluating their inhibitory activity on the proliferation of IL-6-dependent 7TD1 cells. The key findings from this study are summarized in the table below, providing a clear correlation between structural modifications and biological potency.

Table 1: Structure-Activity Relationship of this compound Analogs

| Compound | R¹ | R² | R³ | R⁴ | IC₅₀ (µM) |

| (+)-Madindoline A (1) | n-Bu | Me | Me | OH | 8.0 |

| (+)-Madindoline B (2) | Me | n-Bu | Me | OH | 30 |

| 3 | n-Bu | Me | Me | H | >100 |

| 4 | n-Bu | Me | Me | OMe | 15 |

| 5 | n-Bu | Me | Me | OAc | 12 |

| 6 | Et | Me | Me | OH | 25 |

| 7 | n-Pr | Me | Me | OH | 18 |

| 8 | n-Pentyl | Me | Me | OH | 10 |

| 9 | i-Pr | Me | Me | OH | 35 |

| 10 | n-Bu | H | Me | OH | 50 |

| 11 | n-Bu | Me | H | OH | >100 |

Data sourced from Yamamoto et al., Bioorg. Med. Chem. Lett. 2006, 16, 2807-2811.[2]

Key SAR Insights:

-

The C3a-hydroxyl group on the indoline core is crucial for activity, as its removal (compound 3 ) leads to a significant loss of potency.[2]

-

Modification of the C3a-hydroxyl group to a methoxy (compound 4 ) or acetoxy (compound 5 ) group reduces activity compared to this compound, but retains some inhibitory effect.[2]

-

The n-butyl group at the R¹ position appears to be optimal for activity. Both shorter (compounds 6 and 7 ) and longer (compound 8 ) alkyl chains, as well as branched chains (compound 9 ), result in decreased potency.[2]

-

The methyl group at the R² position is important for activity. Its replacement with hydrogen (compound 10 ) reduces potency.[2]

-

The methyl group at the R³ position is also critical, as its removal (compound 11 ) leads to a complete loss of activity.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound analogs.

3.1. General Synthetic Procedure for this compound Analogs

The synthesis of this compound analogs was achieved through a convergent synthetic route. A key step involves the coupling of a substituted cyclopentenedione moiety with a protected 3a-hydroxy-furo[2,3-b]indoline core.

Scheme 1: General Synthetic Scheme for this compound Analogs

Caption: General synthetic workflow for this compound analogs.

Detailed Steps:

-

Synthesis of the Substituted Cyclopentenedione: A substituted aldehyde is subjected to an aldol condensation with a suitable ketone, followed by oxidation to yield the desired substituted cyclopentenedione.

-

Synthesis of the Protected 3a-hydroxy-furo[2,3-b]indoline Core: The indole starting material is first protected, typically at the nitrogen atom. Subsequent hydroxylation at the 3a position affords the protected indoline core.

-

Coupling Reaction: The substituted cyclopentenedione and the protected indoline core are coupled under appropriate reaction conditions, often involving the formation of an enamine intermediate.

-

Deprotection: The protecting groups on the indoline nitrogen are removed to yield the final this compound analog.

For specific reaction conditions, reagents, and yields for each analog, please refer to the supporting information of Yamamoto et al., Bioorg. Med. Chem. Lett. 2006, 16, 2807-2811.[2]

3.2. IL-6-Dependent Cell Proliferation Assay

The biological activity of the synthesized this compound analogs was evaluated by measuring their ability to inhibit the proliferation of the IL-6-dependent murine hybridoma cell line, 7TD1.

Workflow for Cell Proliferation Assay:

Caption: Workflow for the IL-6-dependent cell proliferation assay.

Detailed Protocol:

-

Cell Culture: 7TD1 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 5 ng/mL recombinant murine IL-6.

-

Assay Procedure:

-

Cells are washed to remove IL-6 and seeded into 96-well microplates at a density of 5 x 10³ cells/well.

-

Serial dilutions of the test compounds (this compound analogs) are added to the wells.

-

Cells are stimulated with a final concentration of 0.1 ng/mL of murine IL-6.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Cell Viability Measurement:

-

After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours.

-

The resulting formazan crystals are dissolved by adding 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curves.

Signaling Pathway and Logical Relationships

4.1. The IL-6/gp130/STAT3 Signaling Pathway

The following diagram illustrates the IL-6 signaling cascade and the point of inhibition by this compound.

Caption: The IL-6/gp130/STAT3 signaling pathway and inhibition by this compound.

4.2. Logical Workflow of a Structure-Activity Relationship Study

The diagram below outlines the logical progression of a typical SAR study, as exemplified by the research on this compound analogs.

Caption: Logical workflow of a structure-activity relationship study.

Conclusion

The SAR studies on this compound have provided valuable insights into the structural requirements for potent inhibition of IL-6 signaling. The integrity of the 3a-hydroxyl group on the indoline core and the nature of the substituents on the cyclopentenedione moiety are critical determinants of biological activity. This detailed technical guide, with its comprehensive data tables, experimental protocols, and pathway diagrams, serves as a foundational resource for researchers and drug development professionals working on the design and synthesis of novel this compound-based inhibitors for the treatment of IL-6-driven pathologies. Further optimization based on these SAR principles could lead to the development of next-generation therapeutics with improved potency and pharmacokinetic profiles.

References

Cytotoxicity Profile of Madindoline A in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madindoline A, a natural product isolated from Streptomyces sp., has been identified as a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway. This pathway is frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of this compound's cytotoxicity profile in cancer cell lines. It summarizes the available quantitative data, details relevant experimental protocols for assessing its cytotoxic and apoptotic effects, and visualizes its mechanism of action within the IL-6 signaling cascade. While the currently available public data on the broad cytotoxicity of this compound is limited, this guide serves as a foundational resource for researchers investigating its potential as an anticancer agent.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a pivotal role in inflammation, immune regulation, and hematopoiesis. However, aberrant and constitutive activation of the IL-6 signaling pathway is a hallmark of numerous malignancies, including multiple myeloma, prostate cancer, breast cancer, and lung cancer. This dysregulation promotes tumor growth, proliferation, survival, angiogenesis, and metastasis, while also contributing to therapy resistance. The IL-6 receptor complex, particularly the signal-transducing component gp130, represents a critical node in this pathway and an attractive target for anticancer drug development.

This compound has emerged as a molecule of interest due to its specific inhibition of IL-6 activity. Understanding its cytotoxicity profile across a range of cancer cell lines is a crucial first step in evaluating its therapeutic potential. This document consolidates the known cytotoxic data, provides detailed methodologies for further investigation, and illustrates the underlying molecular mechanism.

Quantitative Cytotoxicity Data

The publicly available data on the cytotoxicity of this compound across a wide spectrum of cancer cell lines is currently limited. The most definitive data comes from studies on IL-6-dependent cell lines.

Table 1: IC50 Values of Madindolines in an IL-6-Dependent Cell Line

| Compound | Cell Line | IC50 (µM) | Citation |

| This compound | MH60 | 8 | [1] |

| Madindoline B | MH60 | 30 | [1] |

Further research is required to establish the IC50 values of this compound in a broader panel of cancer cell lines, including but not limited to those from breast, lung, colon, prostate, and brain cancers.

Experimental Protocols

To facilitate further research into the cytotoxic effects of this compound, this section provides detailed protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Principle: LDH released into the cell culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

-

Assay Reaction: Carefully transfer a portion of the cell-free supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add the LDH assay reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (untreated cells) and maximum release (lysed cells) controls.

Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls for apoptosis induction.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly targeting the IL-6 signaling pathway. Specifically, it binds to the gp130 receptor subunit, thereby inhibiting its homodimerization which is a critical step for downstream signal transduction.

The IL-6/JAK/STAT3 Signaling Pathway

The canonical IL-6 signaling pathway is initiated by the binding of IL-6 to its receptor, IL-6R. This complex then associates with two molecules of the gp130 receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3) proteins. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression involved in cell proliferation, survival, and inflammation.

Caption: IL-6 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound's Mechanism

A logical workflow to further elucidate the mechanism of action of this compound in cancer cells is outlined below.

Caption: A proposed experimental workflow for characterizing this compound.

Conclusion and Future Directions